Opipramol dihydrochloride
説明
Opipramol, sold under the brand name Insidon among others, is an anxiolytic and tricyclic antidepressant that is used throughout Europe . It is typically used in the treatment of generalized anxiety disorder (GAD) and somatoform disorders . Despite chemically being a tricyclic dibenzazepine (iminostilbene) derivative similar to imipramine, opipramol is not a monoamine reuptake inhibitor like most other tricyclic antidepressants, and instead, acts primarily as a SIGMAR1 agonist .
Synthesis Analysis
Opipramol dihydrochloride has been studied, research revealing that the dihydrochloride formation is a consequence of the protonation of both N atoms found within the piperazine unit, resulting in a chair type conformation for the diazacyclohexane ring .Molecular Structure Analysis
The molecular structure of Opipramol dihydrochloride has been studied. Protonation took place exclusively on both nitrogen atoms of the piperazine unit. The diazacyclohexane ring adopts a 4 C 1 ( N3 C N2 ) conformation .Chemical Reactions Analysis
Thermogravimetric and derivative thermogravimetric analysis proved the stability of Opipramol dihydrochloride up until 150 °C followed by a single mass loss of approximately 80% up until 350 °C . A multi-process degradation was suggested by the differential scanning calorimetry evaluation and later confirmed by the use of the kinetic methods .Physical And Chemical Properties Analysis
The thermal stability and kinetic evaluation of Opipramol dihydrochloride was performed in an oxidative atmosphere on the 30–450 °C temperature range using multiple heating rates . Thermogravimetric and derivative thermogravimetric analysis proved the stability of Opipramol dihydrochloride up until 150 °C followed by a single mass loss of approximately 80% up until 350 °C .科学的研究の応用
Solubility Improvement by Complexation Opipramol's solubility and bioavailability can be improved by complexation with β-cyclodextrin. This approach enhances the drug's physicochemical properties without altering its therapeutic effectiveness (Majewska et al., 2018).
Bioavailability in Different Formulations Comparative studies on the bioavailability of opipramol in various formulations, such as film-coated tablets and sugar-coated tablets, demonstrate that different formulations can achieve similar therapeutic effects (Kees et al., 2003).
Treatment of Generalized Anxiety Disorder Opipramol has been proven effective in treating Generalized Anxiety Disorder (GAD), showcasing its potential beyond traditional antidepressant applications (Möller et al., 2001).
Analytical Techniques for Determination Advanced analytical methods like voltammetry and chromatography have been developed for accurate determination of opipramol in pharmaceutical preparations and biological fluids, which is crucial for quality control and therapeutic monitoring (Turhan & Uslu, 2008).
Method Development for Tablet Quantification New analytical methods, like RP-UFLC, have been developed for quantifying opipramol in tablet dosage forms. This assists in ensuring dosage accuracy and drug quality (Rohith et al., 2015).
Pharmacodynamic Properties Opipramol's distinct pharmacodynamic properties, such as its action on sigma receptors and absence of reuptake inhibition of serotonin and noradrenaline, set it apart from typical tricyclic antidepressants. This uniqueness contributes to its application in somatoform disorders and generalized anxiety disorder (Gahr et al., 2017).
Application in Somatoform Disorders Clinical trials have demonstrated opipramol's efficacy in treating somatoform disorders, highlighting its versatility as a psychopharmacological agent (Volz et al., 2000).
Neuropharmacological Perspective Opipramol's interaction with sigma sites is thought to be key in its anxiolytic and antidepressant effects, offering insights into its neuropharmacological mechanisms (Müller et al., 2004).
Diverse Clinical Applications Beyond anxiety and depression, opipramol has shown potential in various conditions such as premedication before surgery, climacteric syndrome, and even in somatoform disorders, indicating its broad therapeutic applicability (Krysta et al., 2015).
Spectrophotometric Determination Methods Sensitive spectrophotometric methods for determining opipramol in pharmaceuticals have been developed, enabling more precise drug analysis (Nagaraja et al., 2000).
Safety And Hazards
特性
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O.2ClH/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26;;/h1-4,6-11,27H,5,12-19H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTOEESOSYKJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
315-72-0 (Parent) | |
Record name | Opipramol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045752 | |
Record name | Opipramol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Opipramol dihydrochloride | |
CAS RN |
909-39-7 | |
Record name | Opipramol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opipramol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-(5H-dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[3-(5H-Dibenz(b,f)azepin-5-yl)propyl]piperazine-1-ethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OPIPRAMOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49OBI656M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。